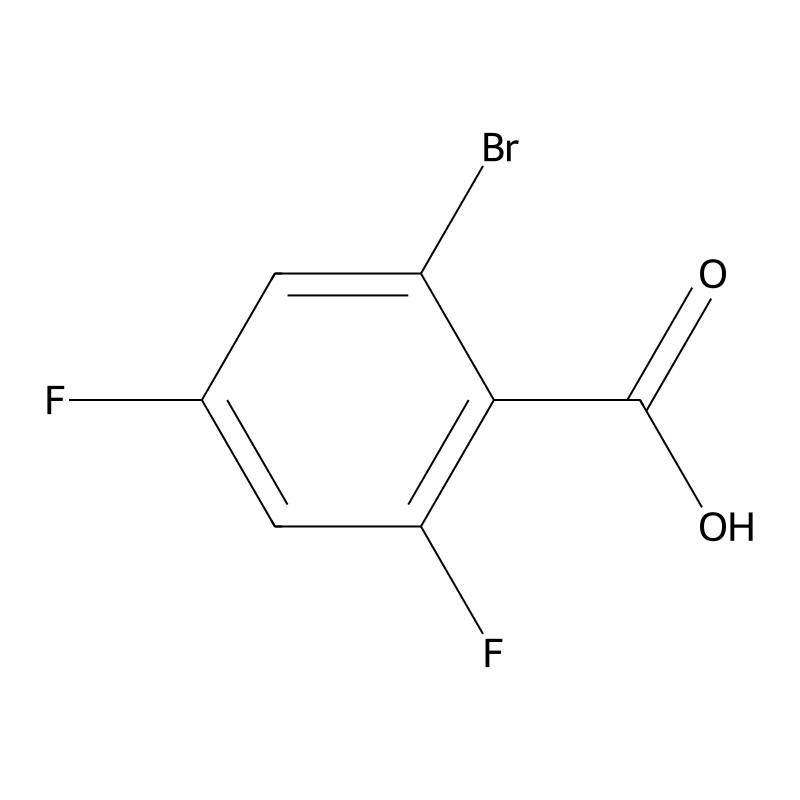2-Bromo-4,6-difluorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organic Compounds
Field: Organic Chemistry
Application: 2-Bromo-4,6-difluorobenzoic acid is used as an intermediate in the synthesis of various organic compounds.
Method: The specific method of application would depend on the particular organic compound being synthesized.
Enzyme Kinetics Studies
Field: Biochemistry
Application: 2-Bromo-4,6-difluorobenzoic acid aids in enzyme kinetics studies.
Synthesis of Peptides and Proteins
Synthesis of Biaryl Intermediates
Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
Preparation of Boron-Containing Anti-Fungal Agents
Synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one
Synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide
2-Bromo-4,6-difluorobenzoic acid is an aromatic compound characterized by the presence of a bromine atom and two fluorine atoms on a benzoic acid structure. Its chemical formula is CHBrFO. This compound features a carboxylic acid group (-COOH) that contributes to its acidic properties, making it soluble in polar solvents. The presence of halogens (bromine and fluorine) enhances its reactivity and applicability in various
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, which can lead to the formation of various derivatives.
- Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of substituted benzenes.
These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals .
Several methods exist for synthesizing 2-bromo-4,6-difluorobenzoic acid:
- Direct Halogenation: Starting from 4,6-difluorobenzoic acid, bromination can be performed using bromine or brominating agents under controlled conditions.
- Reflux Method: A method involving the reaction of 3,5-difluorobromobenzene with appropriate reagents in a reflux setup has been described, yielding high purity products through recrystallization .
- Multi-step Synthesis: More complex synthetic routes involve multiple steps including nucleophilic substitutions and functional group transformations.
These methods vary in yield and complexity, allowing chemists to choose based on available resources and desired purity .
2-Bromo-4,6-difluorobenzoic acid finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
- Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its reactivity.
- Material Science: Utilized in creating specialized polymers or coatings that require specific chemical properties.
The versatility of this compound makes it valuable across multiple industries .
Interaction studies involving 2-bromo-4,6-difluorobenzoic acid focus on its binding affinities with proteins and enzymes. Research indicates that halogenated compounds can significantly influence molecular interactions due to their electronegative nature.
Key points include:
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
- Protein Binding: Studies suggest varying affinities for binding sites on proteins, which could lead to altered biological responses.
Further investigation into these interactions could reveal more about its pharmacological properties and safety profile .
Several compounds share structural similarities with 2-bromo-4,6-difluorobenzoic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-2,6-difluorobenzoic Acid | Similar halogenation pattern | Primarily used as a herbicide |
| 3-Bromo-4-fluorobenzoic Acid | Different positioning of halogens | Exhibits anti-inflammatory properties |
| 2-Chloro-4,6-difluorobenzoic Acid | Chlorine instead of bromine | Lower toxicity compared to brominated analogs |
Each compound exhibits unique properties based on its substituents' nature and position on the benzene ring. The presence of bromine and fluorine in 2-bromo-4,6-difluorobenzoic acid enhances its reactivity compared to others that may contain less electronegative halogens .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








